6-(Trifluoromethyl)quinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the molecular formula C9H5F3N2O2 and a molecular weight of 230.15 g/mol . This compound is known for its unique structure, which includes a quinoxaline core substituted with a trifluoromethyl group at the 6-position and two keto groups at the 2 and 3 positions . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with diethyl oxalate . The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is stirred overnight, and the progress is monitored using thin-layer chromatography (TLC) with a solvent system like ethyl acetate/petroleum ether (1:10) .
Industrial Production Methods
While specific industrial production methods for 6-trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinoxaline derivatives with higher oxidation states.
Reduction: Dihydroquinoxaline derivatives with hydroxyl groups.
Substitution: Quinoxaline derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 6-trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of intracellular signaling pathways and the induction of specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroquinoxaline-2,3-dione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-Methyl-1,4-dihydroquinoxaline-2,3-dione: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and biological activity.
6-Chloro-1,4-dihydroquinoxaline-2,3-dione:
Uniqueness
6-Trifluoromethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research applications, particularly in drug discovery and material science.
Properties
Molecular Formula |
C9H3F3N2O2 |
---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)quinoxaline-2,3-dione |
InChI |
InChI=1S/C9H3F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H |
InChI Key |
SMZQGJSVTZTEIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.